molecular formula C20H18F3N3O2 B6477872 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide CAS No. 2640975-44-4

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide

Cat. No.: B6477872
CAS No.: 2640975-44-4
M. Wt: 389.4 g/mol
InChI Key: DZYXRPQMADXBES-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a trifluoromethoxy group at the 4-position of the benzamide core. The molecule includes a phenethyl linker connecting the benzamide to a 1-methylpyrazole-substituted phenyl ring. This structure combines aromaticity, fluorinated groups (enhancing lipophilicity and metabolic stability), and a pyrazole moiety (a common pharmacophore in medicinal chemistry).

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c1-26-18(11-13-25-26)15-4-2-14(3-5-15)10-12-24-19(27)16-6-8-17(9-7-16)28-20(21,22)23/h2-9,11,13H,10,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYXRPQMADXBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-1H-pyrazol-5-amine with appropriate reagents under controlled conditions.

    Attachment of the phenyl group: The pyrazole derivative is then coupled with a phenyl group through a suitable coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the trifluoromethoxy group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound 1: Temano-grel (INN: 3-methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide)
  • Structure: Shares a benzamide core and 1-methylpyrazole group but replaces the trifluoromethoxy group with a methoxy group. Additionally, it incorporates a morpholinoethoxy substituent on the phenyl ring.
  • Activity : Documented as a platelet aggregation inhibitor, likely targeting pathways like P2Y12 or COX-1 .
  • Key Differences: Trifluoromethoxy (target compound) vs. Phenethyl linker (target) vs. morpholinoethoxy linker (temano-grel): The latter may enhance solubility but reduce membrane permeability.
Parameter Target Compound Temano-grel
Benzamide Substituent 4-(trifluoromethoxy) 3-methoxy
Pyrazole Position 5-position (phenyl-linked) 5-position (phenyl-linked)
Linker Phenethyl Morpholinoethoxy
Molecular Weight ~433 g/mol (estimated) 452.5 g/mol (C24H28N4O4)
Compound 2: 1-phenyl-N-(2-(4-(trifluoromethoxy)benzamido)ethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (CAS 1231243-90-5)
  • Structure : Features a similar ethyl linker and trifluoromethoxy benzamide but adds a phenyl group and a trifluoromethyl-substituted pyrazole-carboxamide.
  • Key Differences :
    • Trifluoromethylpyrazole (Compound 2) vs. 1-methylpyrazole (target): The former may enhance steric bulk and electron-deficient character, affecting binding affinity.
    • Carboxamide vs. benzamide: Alters hydrogen-bonding capacity and solubility.
Parameter Target Compound Compound 2
Pyrazole Substituent 1-methyl 1-phenyl, 5-(trifluoromethyl)
Benzamide Group Single amide bond Carboxamide + benzamide
Fluorinated Groups Trifluoromethoxy Trifluoromethoxy + trifluoromethyl
Compound 3: 4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzamide (CAS 956753-95-0)
  • Structure: Contains a methoxybenzamide and a pyrazole with phenoxy and trifluoromethyl groups linked via a methylene bridge.
  • Key Differences: Methoxy (Compound 3) vs. trifluoromethoxy (target): Lower electronegativity and lipophilicity in Compound 3. Pyrazole Substitution: Phenoxy and trifluoromethyl (Compound 3) vs. phenyl-ethyl (target).
Parameter Target Compound Compound 3
Benzamide Substituent Trifluoromethoxy Methoxy
Pyrazole Substituents 1-methyl, phenyl-ethyl 1-methyl, phenoxy, trifluoromethyl
Linker Phenethyl Methylene

Pharmacological and Physicochemical Trends

  • Trifluoromethoxy vs. Methoxy: The trifluoromethoxy group in the target compound likely improves metabolic stability and membrane permeability compared to methoxy-containing analogs like temano-grel .
  • Pyrazole Modifications: 1-Methylpyrazole (target) vs.
  • Linker Flexibility: Phenethyl (target) vs. methylene (Compound 3) or morpholinoethoxy (temano-grel) impacts conformational flexibility and interaction with hydrophobic binding pockets.

Research Implications

Enhanced Bioavailability : The trifluoromethoxy group may confer longer half-life than methoxy analogs.

Target Selectivity : The phenethyl linker and pyrazole substitution could favor interactions with G-protein-coupled receptors (GPCRs) or kinases over platelet aggregation targets .

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